3-(2-furyl)benzoic Acid
Overview
Description
3-(2-furyl)benzoic Acid, also known as FBA, is a chemical compound with the molecular formula C11H8O3 . It is a solid substance and is considered a heterocyclic organic compound .
Synthesis Analysis
The synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives has been reported to start from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate was used as the catalyst, affording good to excellent isolated yields of the acrylic acids under solvent-free conditions .
Molecular Structure Analysis
The molecular weight of this compound is 188.18 g/mol . The molecular formula is C11H8O3 . The canonical SMILES structure is C1=CC (=CC (=C1)C (=O)O)C2=CC=CO2 .
Chemical Reactions Analysis
The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 157 - 158 °C . The density of this compound is 1.254g/cm³ .
Scientific Research Applications
Enantioselective Hydrogenation in Catalysis
- 3-(2-furyl)benzoic Acid has been used in the study of enantioselective hydrogenation of propenoic acids. Researchers found that 2-furyl substituted compounds could be selectively hydrogenated to 2-phenyl-3-(2-furyl)propionic acid in the presence of cinchonidine, showing potential in asymmetric synthesis and catalysis (Hermán et al., 2009).
Synthesis of Biologically Active Heterocyclic Systems
- 3-(2-Furyl)phthalides, synthesized under Friedel–Crafts reaction conditions from this compound, serve as key starting materials for creating biologically active heterocyclic systems. This includes compounds with cytotoxic and antiparasitic activity, demonstrating its importance in the field of medicinal chemistry (Shpuntov et al., 2015).
Organic Synthesis and Chemical Reactions
- In organic synthesis, this compound derivatives are involved in reductive annulation processes, leading to the creation of cis-chalcones decorated with substituted furyl rings. This shows its utility in developing novel organic compounds with potential applications in materials science and pharmaceuticals (Tan & Wang, 2019).
Fluorescence Probes in Biological Systems
- Derivatives of this compound, like 3-hydroxychromones, are used as fluorescence probes in biological systems. Their sensitivity to solvent properties makes them suitable for probing the microenvironment in biological studies (Klymchenko et al., 2007).
Material Science and Polymer Research
- In material science, this compound derivatives have been explored for fabricating glass fiber reinforced composites. This demonstrates the compound's relevance in developing new materials with enhanced properties (Raval et al., 2002).
Safety and Hazards
Future Directions
The renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives has potential applications as sustainable chemical building units . This synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid, employing various organocatalysts . This represents a promising direction for future research and development in the field of sustainable chemistry.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical reactions . For instance, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetic properties of furan derivatives are known to be influenced by their chemical structure .
Result of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics .
Action Environment
The action of furan derivatives is known to be influenced by various factors, including the chemical environment .
Properties
IUPAC Name |
3-(furan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVVFGRDMHDHNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407689 | |
Record name | 3-(2-furyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35461-99-5 | |
Record name | 3-(2-Furanyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35461-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-furyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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